Cas no 2229659-63-4 (tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate)

tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate
- EN300-1896163
- 2229659-63-4
-
- インチ: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h4-8H,1-3H3/b5-4+
- InChIKey: HIUIQQDGGORKDU-SNAWJCMRSA-N
- ほほえんだ: O(C(N1C=NC(/C=C/C=O)=C1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896163-10.0g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1896163-1.0g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1896163-10g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1896163-1g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1896163-5.0g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1896163-0.5g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1896163-2.5g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1896163-0.1g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1896163-0.25g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1896163-0.05g |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate |
2229659-63-4 | 0.05g |
$1080.0 | 2023-09-18 |
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate (CAS No. 2229659-63-4)
The compound tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate (CAS No. 2229659-63-4) is a highly specialized organic molecule with significant applications in pharmaceutical research and synthetic chemistry. Its unique structure, featuring a tert-butyl group and an imidazole core, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals are increasingly interested in this compound due to its potential role in drug discovery and development.
One of the key features of tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate is its versatility in chemical reactions. The presence of the 3-oxoprop-1-en-1-yl moiety allows for further functionalization, making it a popular choice for constructing complex molecular architectures. This compound is often utilized in the synthesis of heterocyclic compounds, which are crucial in the development of new therapeutic agents. Its carboxylate group also provides a handle for additional modifications, enhancing its utility in medicinal chemistry.
In recent years, the demand for imidazole-based compounds has surged, driven by their widespread use in pharmaceuticals, agrochemicals, and materials science. tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate is no exception, as it aligns with the growing trend of exploring N-heterocyclic scaffolds for drug design. Researchers are particularly interested in its potential applications in targeting enzymes and receptors involved in various diseases, including inflammation and cancer.
The synthesis of tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate typically involves multi-step organic reactions, including protection-deprotection strategies and cross-coupling methodologies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, reflecting the broader shift toward sustainable and efficient synthetic processes. These innovations are particularly relevant in the context of green chemistry, a topic of increasing importance in the scientific community.
From a commercial perspective, CAS No. 2229659-63-4 is available through specialized chemical suppliers, often in high purity grades suitable for research and development. Its stability under standard storage conditions makes it a practical choice for laboratories. However, users should always refer to the material safety data sheet (MSDS) for proper handling guidelines, as with any chemical reagent.
Looking ahead, the compound tert-butyl 4-(3-oxoprop-1-en-1-yl)-1H-imidazole-1-carboxylate is poised to play a pivotal role in advancing synthetic and medicinal chemistry. Its structural features and reactivity profile make it a valuable tool for scientists exploring new frontiers in drug discovery. As the field continues to evolve, this compound will likely remain a subject of interest for researchers seeking innovative solutions to complex chemical challenges.
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